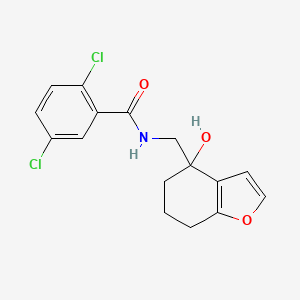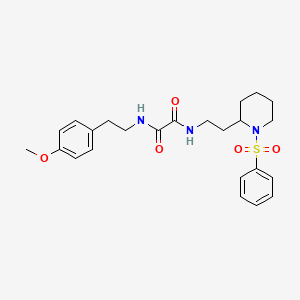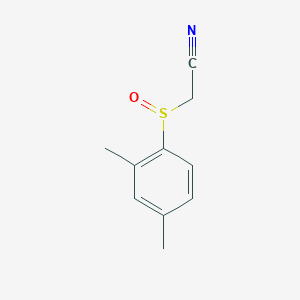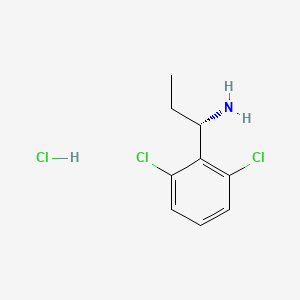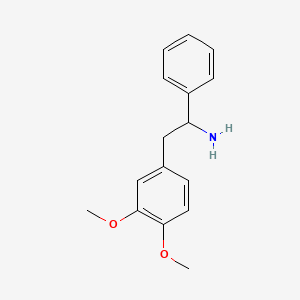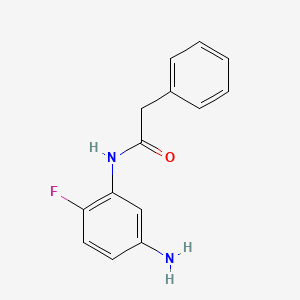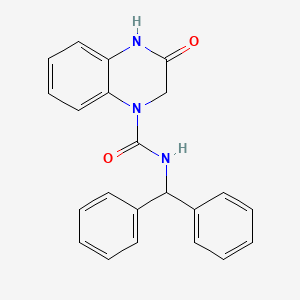![molecular formula C24H23NO5S B2874160 Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate CAS No. 476365-23-8](/img/structure/B2874160.png)
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H23NO5S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
This compound has been utilized in the design and synthesis of new anticancer agents. The presence of the 1,3-benzodioxol moiety is significant as it is found in compounds known for their anticancer properties. Researchers have synthesized a series of indoles bearing this moiety to evaluate their anticancer activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . These studies aim to establish a structure-activity relationship that could lead to the development of more potent anticancer drugs.
Molecular Diversity Studies
The compound’s structure allows it to serve as a template for molecular diversity studies. By modifying different parts of the molecule, researchers can synthesize a variety of analogs and evaluate their biological activities. This is crucial for discovering new drugs with improved efficacy and reduced side effects .
Cell Cycle and Apoptosis Mechanisms
In-depth studies have been conducted to understand how this compound affects cell cycle progression and apoptosis. One particular study revealed that an analog of this compound induced cell cycle arrest at the S phase and triggered apoptosis in cancer cells . This kind of research is vital for developing targeted cancer therapies.
Tubulin Polymerization Inhibition
The compound has been explored for its potential to inhibit tubulin polymerization, a process crucial for cell division. By preventing microtubule assembly, it could act as an antimitotic agent, leading to mitotic blockade and cell death in cancer cells .
Chemical Library Contribution
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate is part of chemical libraries used for high-throughput screening. These libraries are essential for identifying lead compounds in drug discovery programs .
Synthetic Chemistry
The compound is also significant in synthetic chemistry, where it can be used as a starting material or intermediate for the synthesis of complex molecules. Its unique structure allows for various chemical reactions, contributing to the development of new synthetic methodologies .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound may have a similar effect, leading to the inhibition of cell proliferation and the induction of cell death in cancer cells.
properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-4-28-24(27)21-15(3)20(12-16-7-10-18-19(11-16)30-13-29-18)31-23(21)25-22(26)17-8-5-14(2)6-9-17/h5-11H,4,12-13H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYVFVSSKDEDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2874079.png)
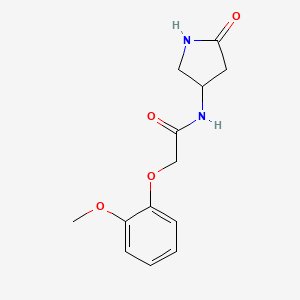
![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)
